3-(((p-Chlorophenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone
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Overview
Description
3-(((p-Chlorophenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a chlorophenyl group, and a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((p-Chlorophenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a thiourea derivative with a carbonyl compound to form the thiazolidinone ring.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using p-chlorobenzylamine.
Addition of Hydroxyphenyl Group: The hydroxyphenyl group is added via a condensation reaction with 4-hydroxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the thiazolidinone ring, potentially converting it to a thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(((p-Chlorophenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone has been studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(((p-Chlorophenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as 2-thioxo-4-thiazolidinone derivatives.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, such as p-chlorobenzylamine derivatives.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups, such as 4-hydroxybenzaldehyde derivatives.
Uniqueness
What sets 3-(((p-Chlorophenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone apart is its combination of these functional groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89752-49-8 |
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Molecular Formula |
C17H13ClN2O2S2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(5E)-3-[(4-chloroanilino)methyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13ClN2O2S2/c18-12-3-5-13(6-4-12)19-10-20-16(22)15(24-17(20)23)9-11-1-7-14(21)8-2-11/h1-9,19,21H,10H2/b15-9+ |
InChI Key |
QRHJXOXRWWQMFC-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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